molecular formula C11H12BrN3O B3033888 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine CAS No. 1249926-03-1

4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Cat. No. B3033888
CAS RN: 1249926-03-1
M. Wt: 282.14
InChI Key: XXLLOFQTJQJIJZ-UHFFFAOYSA-N
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Description

4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine (4-Br-4-MeOBz-1H-pyrazol-5-amine) is a compound of nitrogen and bromine atoms that has been widely studied in the scientific community. It is an important compound in organic chemistry, as it can be used to synthesize a variety of other compounds. It is also used in some biochemical and physiological studies, as it has been found to have an effect on certain biological systems.

Scientific Research Applications

Antimicrobial Activities

A study by Raju et al. (2010) synthesized derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine to evaluate their antibacterial and antifungal properties. Compounds like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine showed potent antimicrobial activities against various strains of bacteria and fungi, indicating potential for therapeutic applications.

Synthesis and Characterization

Several studies focus on the synthesis and characterization of related compounds. For example, Becerra et al. (2021) reported an efficient synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating the operational easiness and good yield of the method. Similarly, Paulson et al. (2002) explored the sequential functionalization of pyrazole 1-oxides, including compounds with a 4-methoxybenzyl group, highlighting their potential in creating diverse chemical structures.

Antitumor Activity

Research by Raju et al. (2011) synthesized and tested 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives for their antiproliferative effects against breast cancer cell lines. Some compounds showed promising results, indicating potential applications in cancer therapy.

Nonlinear Optical Studies

The study of nonlinear optical properties is another area of interest. Tamer et al. (2016) synthesized and analyzed 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrating its potential in nonlinear optical applications due to its intramolecular charge transfer properties.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-16-9-4-2-8(3-5-9)7-15-11(13)10(12)6-14-15/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLLOFQTJQJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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